2-Cyclopentylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide
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Overview
Description
2-Cyclopentylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide is a chemical compound that belongs to the class of hydrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide typically involves a one-pot reaction. This method includes the reaction of aldehydes or ketones with hydrazine hydrate and phenylisocyanate in methanol. The reaction conditions are generally mild, and the process is efficient, yielding high amounts of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, often used in anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols), typically used in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, reduction may yield hydrazine derivatives, and substitution may yield various substituted hydrazine compounds.
Scientific Research Applications
2-Cyclopentylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-Cyclopentylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopentyl-N-(2,5-dimethylphenyl)acetamide: Similar in structure but differs in the functional group attached to the cyclopentyl ring.
1-Butyl-N-(2,4-dimethylphenyl)piperidine-2-carboxamide: Similar in having a dimethylphenyl group but differs in the core structure and functional groups.
Uniqueness
2-Cyclopentylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide is unique due to its specific hydrazine and carboxamide functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
918824-38-1 |
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Molecular Formula |
C14H19N3O |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
1-(cyclopentylideneamino)-3-(2,5-dimethylphenyl)urea |
InChI |
InChI=1S/C14H19N3O/c1-10-7-8-11(2)13(9-10)15-14(18)17-16-12-5-3-4-6-12/h7-9H,3-6H2,1-2H3,(H2,15,17,18) |
InChI Key |
VVJLLXHWBSPCGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NN=C2CCCC2 |
Origin of Product |
United States |
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